

Topic: 1-(3-Piperidinopropyl)piperazine: A Comprehensive Analysis of Solubility and Stability

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Compound of Interest

Compound Name: **1-(3-Piperidinopropyl)piperazine**

Cat. No.: **B038410**

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Executive Summary

1-(3-Piperidinopropyl)piperazine is a diamine compound incorporating both piperidine and piperazine scaffolds. Such molecules are of significant interest in medicinal chemistry due to their versatile binding properties and presence in numerous pharmacologically active agents^[1]. The successful development of any new chemical entity hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for the systematic analysis of the solubility and stability of **1-(3-Piperidinopropyl)piperazine**. While specific experimental data for this compound is not extensively documented in public literature, this whitepaper establishes a robust theoretical foundation and details field-proven experimental protocols. We will delve into the anticipated behavior of the molecule based on its structural components and provide step-by-step methodologies for generating the critical data required for formulation, process development, and regulatory submission.

Predicted Physicochemical Profile & Structural Rationale

The structure of **1-(3-Piperidinopropyl)piperazine** features two key basic moieties: a piperidine ring and a piperazine ring, connected by a propyl linker. This structure dictates its physicochemical behavior.

- Basicity and pKa: The molecule possesses three nitrogen atoms, each capable of accepting a proton. The piperazine ring contains two nitrogens, and the piperidine ring contains one. As a diprotic base, its ionization state is highly dependent on pH. The predicted pKa for the most basic nitrogen is approximately 9.71[2][3]. The parent piperazine molecule has two pKa values of 5.35 and 9.73[4][5]. This dual basicity is the primary determinant of its pH-dependent solubility. At acidic pH, the molecule will be fully protonated, forming a highly polar, water-soluble cation. Conversely, at neutral or alkaline pH, it will exist predominantly as the less polar free base, favoring solubility in organic solvents.
- Hygroscopicity and CO₂ Absorption: Like its parent compound piperazine, this molecule is expected to be hygroscopic and can readily absorb atmospheric water and carbon dioxide, which can form carbamates and impact stability and handling[4][6].

Table 1: Predicted & Known Physicochemical Properties

Property	Value / Predicted Behavior	Rationale / Source
Molecular Formula	C ₁₂ H ₂₅ N ₃	[3]
Molecular Weight	211.35 g/mol	[3]
Boiling Point	116-118 °C (at 0.5 mmHg)	[2]
Predicted pKa	9.71 ± 0.10	[2][3]
Predicted Density	0.955 ± 0.06 g/cm ³	[2]
Water Solubility	Expected to be high at acidic pH, lower at alkaline pH.	Based on the diprotic basic nature of the piperazine and piperidine moieties[4][5].
Organic Solvent Solubility	Expected to be higher for the free base form.	The non-ionized form is less polar. Hydrochloride salts of similar compounds have limited organic solvent solubility[7].
Hygroscopicity	Predicted to be hygroscopic.	A known property of piperazine and other amines[4][5].

Solubility Analysis: A Practical Approach

Solubility is a critical parameter that governs a drug's bioavailability and dictates its formulation strategy^[7]. For a molecule like **1-(3-Piperidinopropyl)piperazine**, a comprehensive solubility profile across various solvents and pH conditions is essential.

Causality Behind Experimental Design

The choice of the isothermal shake-flask method is deliberate; it is considered the "gold standard" for solubility determination due to its simplicity and ability to ensure that a true equilibrium is reached between the dissolved and undissolved solute. The selection of solvents should cover a range of polarities and include pharmaceutically relevant media (e.g., water, buffers, ethanol) to inform both purification and formulation decisions.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is designed as a self-validating system to ensure accurate and reproducible results.

Objective: To determine the equilibrium solubility of **1-(3-Piperidinopropyl)piperazine** in various solvents at a controlled temperature.

Materials:

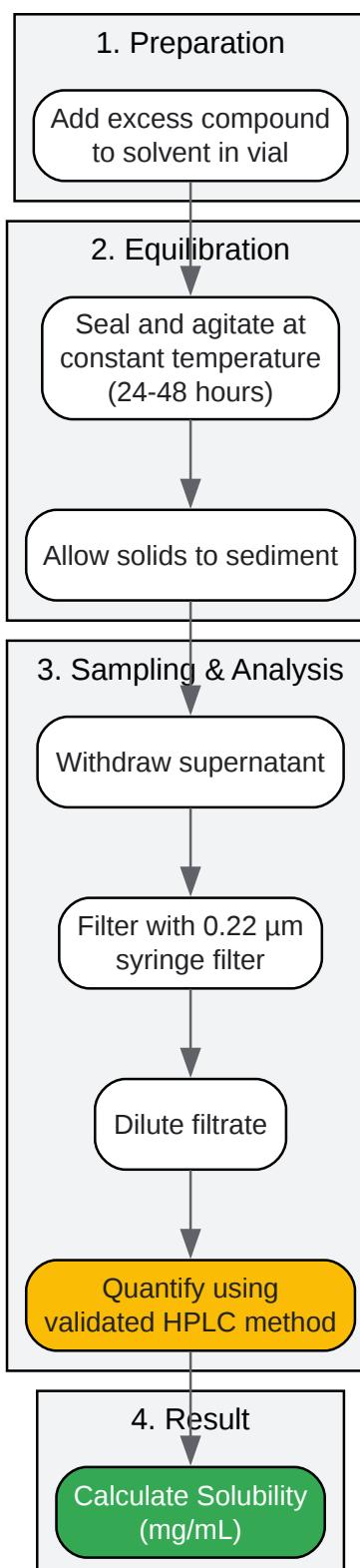
- **1-(3-Piperidinopropyl)piperazine**
- Selected solvents (e.g., Deionized Water, pH 2.0 HCl Buffer, pH 7.4 PBS, Ethanol, Methanol, Acetonitrile, Isopropyl Alcohol)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Syringe filters (0.22 μ m, solvent-compatible)
- Calibrated analytical balance

- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

- Preparation: Add an excess amount of **1-(3-Piperidinopropyl)piperazine** to a vial for each solvent to be tested. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can confirm the time required to reach equilibrium.
- Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solids to sediment. Causality Note: This step is crucial to avoid clogging the filter and artificially inflating the measured concentration.
- Sample Collection: Carefully withdraw an aliquot from the clear supernatant.
- Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
- Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration.
- Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization: Solubility Determination Workflow



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Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Stability Analysis: Ensuring Product Integrity

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life^{[8][9]}. For an amine-containing molecule like **1-(3-Piperidinopropyl)piperazine**, potential degradation pathways include oxidation, hydrolysis (less likely for this structure), and photolysis^{[9][10]}.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is performed to intentionally degrade the sample under more aggressive conditions than those used for long-term stability testing. The purpose is not to determine shelf life but to:

- Identify Degradation Pathways: Understanding how the molecule breaks down helps in developing stabilizing formulations.
- Develop and Validate a Stability-Indicating Method: The analytical method must be able to separate the intact drug from all potential degradation products, proving its specificity^[10].
- Elucidate the Intrinsic Stability: It provides insight into the molecule's inherent vulnerabilities.

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways for **1-(3-Piperidinopropyl)piperazine**.

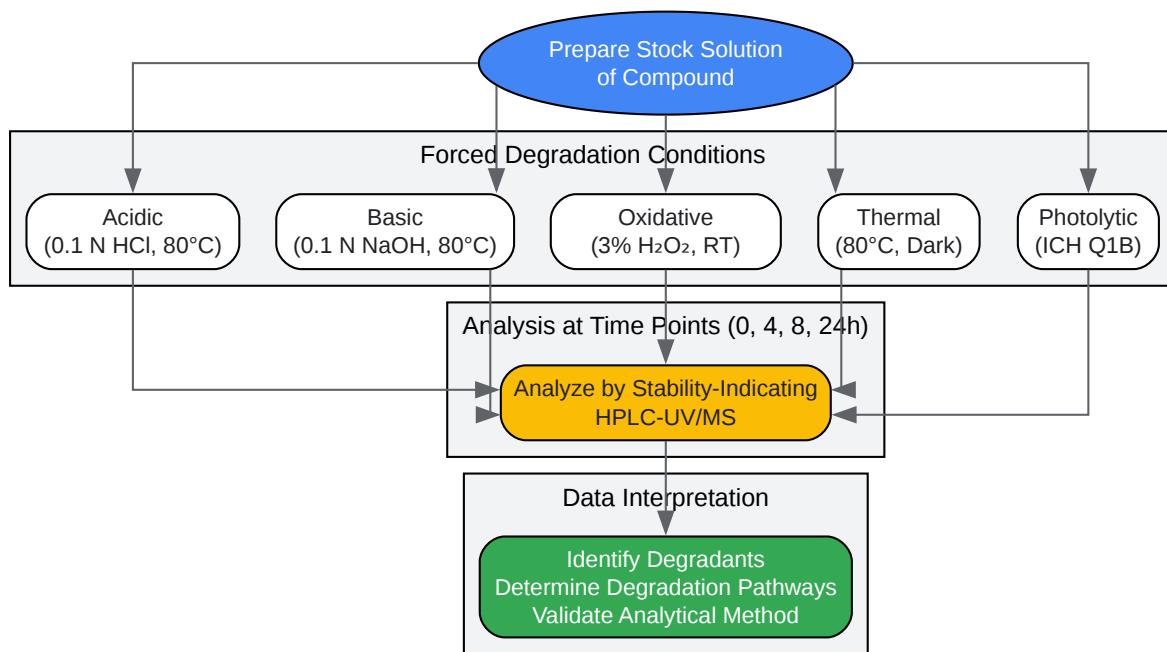
Materials:

- **1-(3-Piperidinopropyl)piperazine** solution (e.g., 1 mg/mL in a suitable solvent)
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Temperature-controlled ovens, photostability chamber
- Validated stability-indicating HPLC method

Methodology:

- Control Sample: A sample of the compound solution is stored under normal conditions (e.g., 4 °C, protected from light) and analyzed at each time point to serve as a baseline.
- Acid Hydrolysis: Add HCl to the solution to achieve a final concentration of 0.1 N. Store at an elevated temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours).
- Base Hydrolysis: Add NaOH to the solution to achieve a final concentration of 0.1 N. Store under the same conditions as the acid hydrolysis sample.
- Oxidative Degradation: Add H₂O₂ to the solution to achieve a final concentration of 3-30%. Store at room temperature for a set period. Causality Note: The presence of two tertiary amines makes this molecule particularly susceptible to N-oxide formation and other oxidative degradation, a known issue for amine-containing drugs[11].
- Thermal Degradation: Store the solution (and a solid sample) in an oven at high temperature (e.g., 80 °C) in the dark.
- Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.

Visualization: Stability Testing Workflow



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Caption: General workflow for forced degradation (stress testing).

Data Interpretation and Reporting

The results from the stress testing should be summarized in a clear format.

Table 2: Example Summary of Forced Degradation Results

Stress Condition	Duration (hrs)	Assay of Parent (%)	No. of Degradants	Major Degradant (RRT)	Mass Balance (%)
0.1 N HCl / 80°C	24	95.2	2	0.85	99.5
0.1 N NaOH / 80°C	24	98.8	1	1.15	100.1
3% H ₂ O ₂ / RT	8	85.1	4	0.72, 0.91	99.2
Thermal (80°C)	72	99.5	0	-	100.3
Photolytic (ICH)	-	97.0	2	1.30	99.6

RRT = Relative Retention Time

Conclusion

A thorough investigation of the solubility and stability of **1-(3-Piperidinopropyl)piperazine** is a non-negotiable step in its journey from a candidate molecule to a viable drug product. This guide provides the theoretical basis and actionable protocols for this critical characterization. By understanding its pH-dependent solubility, researchers can design effective formulation strategies. By identifying its degradation pathways through systematic stress testing, scientists can develop robust, stable products and the validated analytical methods required to support them. The application of these principles will ensure a data-driven approach to de-risking the development process and accelerating the path to clinical application.

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